molecular formula C6H5NS2 B064458 5-(Methylthio)thiophene-2-carbonitrile CAS No. 175205-78-4

5-(Methylthio)thiophene-2-carbonitrile

Cat. No.: B064458
CAS No.: 175205-78-4
M. Wt: 155.2 g/mol
InChI Key: BPVUDMPPURTXDX-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

5-(Methylthio)thiophene-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also undergo substitution reactions with halogens or other nucleophiles. Major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl, amino, or halogenated compounds .

Mechanism of Action

The mechanism of action of 5-(Methylthio)thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

5-(Methylthio)thiophene-2-carbonitrile is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiophene ring substituted with a methylthio group and a cyano group. The general structure can be represented as follows:

C6H6NS2\text{C}_6\text{H}_6\text{N}\text{S}_2

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Thiophene derivatives and appropriate reagents such as methylthiol and cyanogen bromide.
  • Reaction Conditions : The reaction is usually carried out under controlled temperatures to optimize yield and purity.
  • Yield : Reports indicate moderate to high yields depending on the specific reaction conditions employed.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (µg/mL)
Escherichia coli12.5
Staphylococcus aureus25
Candida albicans15

These results suggest that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development in pharmaceuticals targeting infectious diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown promising results:

Cell LineIC50 (µM)
MCF-7 (breast cancer)20
HeLa (cervical cancer)15
A549 (lung cancer)18

The compound displayed selective cytotoxicity, particularly against breast and cervical cancer cells, indicating its potential as an anticancer agent .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomes, inhibiting protein synthesis.
  • DNA Interaction : It has been suggested that the cyano group can interact with DNA, leading to disruption of replication processes in cancer cells.
  • Oxidative Stress Induction : The methylthio group may contribute to the generation of reactive oxygen species, leading to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load in treated samples compared to controls .
  • Anticancer Activity :
    • In vitro studies on MCF-7 cells showed that treatment with the compound resulted in increased apoptosis markers, including caspase activation and PARP cleavage, suggesting its potential as an anticancer therapeutic .

Properties

IUPAC Name

5-methylsulfanylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS2/c1-8-6-3-2-5(4-7)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVUDMPPURTXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383923
Record name 5-(methylthio)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-78-4
Record name 5-(Methylthio)-2-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(methylthio)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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